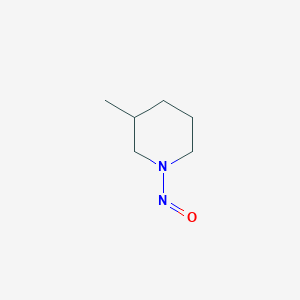

1-Nitroso-3-pipecoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Nitroso-3-pipecoline is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Research

Carcinogenic Potential

1-Nitroso-3-pipecoline has been studied for its carcinogenic properties. Research indicates that N-nitroso compounds can induce tumors in various animal models. For instance, studies involving derivatives of nitrosopiperazines have shown their effectiveness as carcinogens when administered to rats, highlighting the relevance of this compound in understanding nitrosamine-induced carcinogenesis .

Acute Toxicity Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the acute oral toxicity of N-nitroso compounds, including this compound. These models utilize molecular descriptors to assess toxicity mechanisms, indicating that factors such as polarizability and ionization potential are critical in determining toxicity levels . The compound is classified as toxic if swallowed and may cause skin irritation .

Mechanistic Studies

Nitrosation Reactions

The formation of nitroso compounds like this compound through nitrosation reactions has garnered attention due to their implications in food chemistry and toxicology. Research has demonstrated that steric hindrance from alkyl groups can inhibit the nitrosation process in related compounds, suggesting potential methods to mitigate the formation of harmful nitrosamines . Understanding these mechanisms can aid in developing strategies to prevent nitrosamine formation in various contexts.

Pharmaceutical Applications

Drug Development

While primarily recognized for its toxicological implications, there is ongoing interest in exploring the pharmacological properties of N-nitroso compounds. Some studies suggest that modifications of nitrosamines could lead to novel therapeutic agents with specific biological activities. However, the inherent risks associated with their mutagenic properties necessitate careful evaluation during drug development processes.

Environmental Impact Studies

Assessment of Environmental Hazards

Research on this compound also extends to environmental science, where its presence in various ecosystems raises concerns about its potential toxicity to wildlife and humans. Studies assessing the environmental fate of N-nitroso compounds contribute valuable data for risk assessments and regulatory frameworks aimed at minimizing exposure to these hazardous substances.

Data Summary Table

Propiedades

Número CAS |

13603-07-1 |

|---|---|

Fórmula molecular |

C6H12N2O |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

3-methyl-1-nitrosopiperidine |

InChI |

InChI=1S/C6H12N2O/c1-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3 |

Clave InChI |

ADDORFBRRWECKX-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)N=O |

SMILES canónico |

CC1CCCN(C1)N=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.